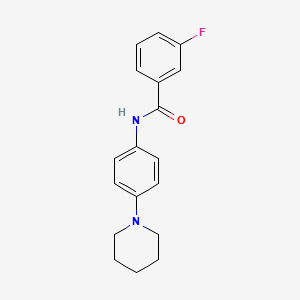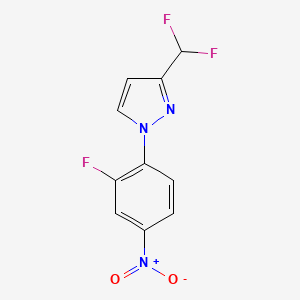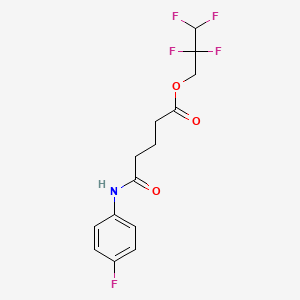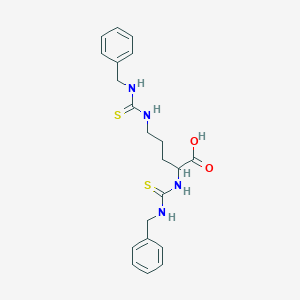![molecular formula C25H24ClN3S B10904757 4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B10904757.png)
4-(4-Chlorophenyl)-6-phenyl-2-{[2-(piperidin-1-yl)ethyl]sulfanyl}pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a phenyl group, a piperidinoethyl group, and a pyridyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridyl Cyanide Core: This can be achieved through a condensation reaction between a suitable pyridine derivative and a cyanide source under controlled conditions.
Introduction of the Chlorophenyl and Phenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions, often using chlorobenzene and benzene derivatives as starting materials.
Attachment of the Piperidinoethyl Group: This step involves nucleophilic substitution reactions where the piperidinoethyl group is introduced, typically using piperidine and an appropriate alkylating agent.
Sulfur Incorporation:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions to achieve desired substitutions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Chemistry:
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology and Medicine:
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Industry:
Material Science: The compound is explored for its use in the development of new materials with specific electronic or optical properties.
Chemical Engineering: It is used in the design of novel catalysts and reaction intermediates for industrial processes.
Mechanism of Action
The mechanism by which 4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL METHYL: Similar structure but with a methyl group instead of a cyanide group.
4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL AMINE: Contains an amine group instead of a cyanide group.
Uniqueness: The presence of the cyanide group in 4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE imparts unique reactivity and potential biological activity, distinguishing it from its analogs. This functional group can participate in specific chemical reactions and interactions that are not possible with other substituents.
This detailed overview provides a comprehensive understanding of 4-(4-CHLOROPHENYL)-6-PHENYL-2-[(2-PIPERIDINOETHYL)SULFANYL]-3-PYRIDYL CYANIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C25H24ClN3S |
|---|---|
Molecular Weight |
434.0 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-phenyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C25H24ClN3S/c26-21-11-9-19(10-12-21)22-17-24(20-7-3-1-4-8-20)28-25(23(22)18-27)30-16-15-29-13-5-2-6-14-29/h1,3-4,7-12,17H,2,5-6,13-16H2 |
InChI Key |
IFKNSFUJCMOPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10904685.png)

![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B10904701.png)
![6-(4-chlorophenyl)-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10904705.png)
![6-({4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamoyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B10904710.png)
![N'-[(Z)-(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenylpyrrolidine-3-carbohydrazide](/img/structure/B10904715.png)
![2-amino-7,7-dimethyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10904724.png)
![Methyl 4-cyano-3-methyl-5-[(pyrazin-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B10904725.png)

![4-{[(E)-{5-[(2,4,6-trichlorophenoxy)methyl]furan-2-yl}methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10904745.png)



